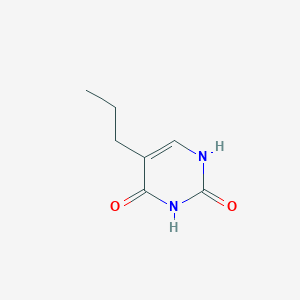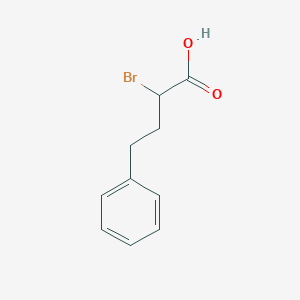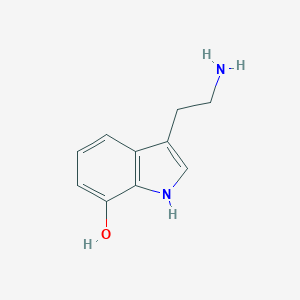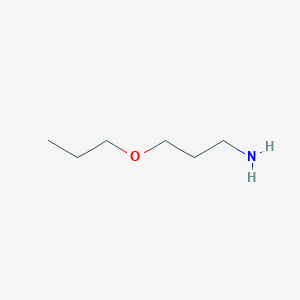
CloroTrifenilSilano
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorosilanes is described in the papers. For instance, chlorodiphenylsilane is used as a hydride source in the presence of indium trichloride to reduce alcohols to alkanes . Another method involves the reductive tri- and difluoromethylation of chlorosilanes using magnesium metal . These methods highlight the reactivity of chlorosilanes and their utility in synthesizing other silicon-containing compounds.
Molecular Structure Analysis
The molecular structure of chlorotriphenylsilane can be inferred to be similar to that of perchlorotriphenylsilane, whose structure has been established by X-ray crystallography10. The silicon atom is typically tetrahedrally coordinated to three phenyl groups and one chlorine atom. The electronic and steric properties of the phenyl groups can influence the reactivity and stability of the molecule.
Chemical Reactions Analysis
Chlor
Aplicaciones Científicas De Investigación
Agente de Sililación en Síntesis Orgánica
CloroTrifenilSilano: se utiliza ampliamente como un agente de sililación en la síntesis orgánica . Facilita la protección de grupos funcionales en moléculas orgánicas durante reacciones químicas complejas. Este proceso de sililación es crucial para la estabilidad y reactividad de los compuestos orgánicos, permitiendo transformaciones químicas más controladas y selectivas.
Intermediario en Investigación Farmacéutica
CTPS sirve como un importante intermediario farmacéutico . Está involucrado en la síntesis de varios productos farmacéuticos, donde se puede usar para introducir grupos trifenilsililo en moléculas, alterando así sus propiedades farmacocinéticas o ayudando en el desarrollo de nuevos candidatos a fármacos.
Ciencia de Materiales: Propiedades Termofísicas
En la ciencia de materiales, las propiedades termofísicas de CTPS se evalúan críticamente, proporcionando datos valiosos para el desarrollo de materiales con características térmicas específicas . Esta información es esencial para diseñar materiales que puedan resistir temperaturas extremas o tensiones térmicas.
Producción de Polímeros
CTPS se utiliza en la producción de polímeros a base de silicona . Estos polímeros exhiben propiedades únicas como estabilidad térmica y flexibilidad, lo que los hace adecuados para una amplia gama de aplicaciones, que incluyen dispositivos médicos, selladores y recubrimientos.
Nanotecnología: Catalizadores y Síntesis de Nanopartículas
En el campo de la nanotecnología, CTPS se utiliza para funcionalizar sílices mesoporosas como MCM-41, que actúan como catalizadores o soportes para nanopartículas metálicas . Estos materiales funcionalizados son fundamentales en la catálisis y tienen aplicaciones que van desde la administración de fármacos hasta la inmovilización de enzimas.
Química Analítica: Estándar para la Calibración
CTPS se puede usar como un estándar para la calibración en química analítica debido a sus propiedades bien definidas . Ayuda en la medición y el análisis precisos de sustancias químicas, asegurando la confiabilidad y precisión de los métodos analíticos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Chlorotriphenylsilane, also known as Triphenylchlorosilane, is primarily used as a silylating agent . It interacts with various substrates in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of Chlorotriphenylsilane involves the replacement of the chlorine atom with a nucleophile in the substrate. This process is facilitated by the silicon-chlorine bond’s high reactivity . The result is the formation of a new silicon-substrate bond, effectively modifying the substrate’s chemical properties.
Biochemical Pathways
Its role as a silylating agent suggests that it could potentially modify a wide range of biochemical pathways by altering the chemical properties of various biomolecules .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The primary result of Chlorotriphenylsilane’s action is the silylation of the target substrate. This modification can have a wide range of effects, depending on the nature of the substrate and the specific conditions of the reaction .
Disclaimer: This information is based on the current understanding and usage of Chlorotriphenylsilane in chemical synthesisChlorotriphenylsilane should be handled with caution due to its reactivity and potential hazards .
Propiedades
IUPAC Name |
chloro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYQPOFRKPUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870398 | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76-86-8 | |
| Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotriphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



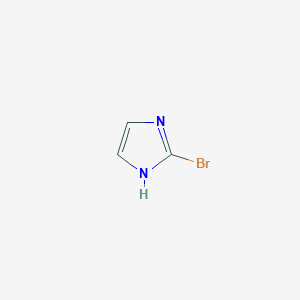


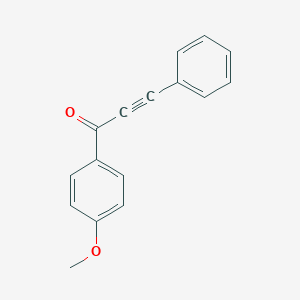
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)

